molecular formula C14H10BrN3O B195688 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one CAS No. 77616-97-8

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Cat. No.: B195688
CAS No.: 77616-97-8
M. Wt: 316.15 g/mol
InChI Key: DVLDFOLKYISENR-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of amino, bromo, and pyridinyl groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Pyridinyl group introduction: The pyridinyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with the brominated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the bromo group can yield the corresponding hydrogenated quinoline derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(pyridin-2-yl)quinolin-2(1H)-one: Lacks the bromo group, which may result in different reactivity and biological activity.

    6-Bromo-4-(pyridin-2-yl)quinolin-2(1H)-one: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    3-Amino-6-chloro-4-(pyridin-2-yl)quinolin-2(1H)-one: The chloro group may have different electronic effects compared to the bromo group, influencing its reactivity and applications.

Uniqueness

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is unique due to the presence of both the bromo and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLDFOLKYISENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507418
Record name 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77616-97-8
Record name 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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